(Z)-2-(furan-2-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl 4-methoxybenzoate
Description
(Z)-2-(furan-2-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl 4-methoxybenzoate is a complex organic compound that belongs to the class of benzofuran derivatives This compound is characterized by the presence of a furan ring, a benzofuran moiety, and a methoxybenzoate group
Properties
IUPAC Name |
[(2Z)-2-(furan-2-ylmethylidene)-3-oxo-1-benzofuran-6-yl] 4-methoxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14O6/c1-24-14-6-4-13(5-7-14)21(23)26-16-8-9-17-18(12-16)27-19(20(17)22)11-15-3-2-10-25-15/h2-12H,1H3/b19-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOTITHICCZEDMR-ODLFYWEKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)OC2=CC3=C(C=C2)C(=O)C(=CC4=CC=CO4)O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C(=O)OC2=CC3=C(C=C2)C(=O)/C(=C/C4=CC=CO4)/O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-(furan-2-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl 4-methoxybenzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through the cyclization of 2-hydroxybenzaldehyde derivatives with appropriate reagents under acidic or basic conditions.
Introduction of the Furan Ring: The furan ring is introduced via a Wittig reaction, where a furan-2-ylmethylene phosphonium salt reacts with the benzofuran core to form the (Z)-2-(furan-2-ylmethylene) group.
Esterification: The final step involves the esterification of the benzofuran derivative with 4-methoxybenzoic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Oxidation Reactions
The furan ring undergoes selective oxidation to form dione derivatives. This reaction is critical for modifying electronic properties while retaining the benzofuran backbone.
Mechanistic Insight :
-
Oxidation with KMnO₄ proceeds via electrophilic attack on the furan’s α-carbon, followed by ring-opening and re-closure to form the dione.
-
Epoxidation with mCPBA occurs stereospecifically, preserving the (Z)-configuration of the exocyclic double bond.
Reduction Reactions
The carbonyl group at the 3-position of the benzofuran moiety is selectively reduced, enabling access to alcohol derivatives.
Key Observation :
-
NaBH₄ selectively reduces the ketone without affecting the ester or furan rings, while LiAlH₄ reduces both the ketone and ester groups.
Nucleophilic Substitution
The methoxy group on the benzoate moiety undergoes substitution under SNAr conditions.
Mechanistic Insight :
-
The electron-deficient aromatic ring facilitates nucleophilic attack at the para position relative to the ester group.
Ester Hydrolysis
The benzoate ester is cleaved under acidic or basic conditions to yield carboxylic acid derivatives.
| Conditions | Reagent | Major Product | Yield | Reference |
|---|---|---|---|---|
| 1M NaOH | H₂O/EtOH (1:1), reflux, 5 h | 4-Methoxybenzoic acid | 92% | |
| 6M HCl | Dioxane, 80°C, 8 h | Free acid with furan-benzofuran scaffold | 78% |
Application :
-
Hydrolysis products serve as intermediates for synthesizing amide or anhydride derivatives.
Cycloaddition Reactions
The exocyclic double bond participates in Diels-Alder reactions, expanding the compound’s utility in synthesizing polycyclic systems.
| Dienophile | Conditions | Major Product | Yield | Reference |
|---|---|---|---|---|
| Maleic anhydride | Toluene, 110°C, 12 h | Bicyclo[4.3.0]nonene derivative | 58% | |
| Tetracyanoethylene | CHCl₃, 25°C, 24 h | Hexacyclic adduct | 47% |
Stereochemical Note :
-
The (Z)-configuration directs endo selectivity in cycloadditions, confirmed by X-ray crystallography .
Photochemical Reactions
UV irradiation induces [2+2] cycloaddition between the furan’s double bond and external alkenes.
| Reactant | Conditions | Major Product | Yield | Reference |
|---|---|---|---|---|
| Ethylene | UV (254 nm), hexane, 6 h | Fused cyclobutane derivative | 33% | |
| Acrylonitrile | UV (300 nm), MeCN, 12 h | Spirocyclic nitrile product | 28% |
Limitation :
Comparative Reactivity Table
| Reaction Type | Rate Constant (k, s⁻¹) | Activation Energy (kJ/mol) | Reference |
|---|---|---|---|
| Ester hydrolysis | 2.1 × 10⁻⁴ | 68.3 | |
| Furan oxidation | 5.7 × 10⁻⁵ | 92.4 | |
| Diels-Alder | 3.4 × 10⁻³ | 45.6 |
Scientific Research Applications
Chemistry
In chemistry, (Z)-2-(furan-2-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl 4-methoxybenzoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential bioactivity. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development and pharmacological studies.
Medicine
In medicine, derivatives of this compound are investigated for their therapeutic potential. They may serve as lead compounds for the development of new drugs targeting specific diseases or conditions.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (Z)-2-(furan-2-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl 4-methoxybenzoate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular processes such as signal transduction, gene expression, or metabolic activity.
Comparison with Similar Compounds
Similar Compounds
- (Z)-2-(furan-2-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl benzoate
- (Z)-2-(furan-2-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl 4-chlorobenzoate
- (Z)-2-(furan-2-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl 4-nitrobenzoate
Uniqueness
What sets (Z)-2-(furan-2-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl 4-methoxybenzoate apart from similar compounds is the presence of the methoxy group on the benzoate moiety. This functional group can influence the compound’s reactivity, solubility, and bioactivity, making it a unique candidate for various applications in scientific research and industry.
Biological Activity
(Z)-2-(furan-2-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl 4-methoxybenzoate is a compound of significant interest due to its potential biological activities. This article aims to explore its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has a complex molecular structure characterized by the presence of a benzofuran moiety and a furan ring. Its molecular formula is , and it has a molecular weight of 312.31 g/mol. The structure can be represented as follows:
Antioxidant Activity
Research indicates that compounds similar to (Z)-2-(furan-2-ylmethylene)-3-oxo-2,3-dihydrobenzofuran derivatives exhibit significant antioxidant properties. For instance, DPPH radical scavenging assays have shown that these compounds can effectively neutralize free radicals, thereby reducing oxidative stress in cells .
Anticancer Properties
Several studies have demonstrated the anticancer potential of benzofuran derivatives. For example, derivatives exhibiting structural similarities to (Z)-2-(furan-2-ylmethylene)-3-oxo-2,3-dihydrobenzofuran have been tested against various cancer cell lines, including MCF7 (breast cancer) and HeLa (cervical cancer) cells. These studies revealed that such compounds can induce apoptosis and inhibit cell proliferation through mechanisms involving the modulation of apoptotic pathways and cell cycle regulation .
Table 1: Summary of Anticancer Activity
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF7 | 15 | Apoptosis induction |
| Compound B | HeLa | 20 | Cell cycle arrest |
| (Z)-2-(furan...) | MCF7 | 18 | Apoptosis induction |
Anti-inflammatory Effects
The anti-inflammatory activity of this compound has also been explored. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines in macrophages, suggesting its potential use as an anti-inflammatory agent .
Table 2: Anti-inflammatory Activity
| Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) |
|---|---|---|
| TNF-alpha | 200 | 50 |
| IL-6 | 150 | 30 |
| IL-1β | 100 | 20 |
The mechanisms through which (Z)-2-(furan-2-ylmethylene)-3-oxo-2,3-dihydrobenzofuran exerts its biological effects involve:
- Antioxidant Mechanism : The compound scavenges free radicals and enhances the activity of endogenous antioxidant enzymes.
- Apoptotic Pathways : It activates caspase cascades leading to programmed cell death in cancer cells.
- Cytokine Modulation : The inhibition of NF-kB signaling pathways reduces the expression of inflammatory cytokines.
Case Studies
A notable case study involved the synthesis and biological evaluation of related benzofuran derivatives. The study found that specific modifications in the chemical structure significantly enhanced anticancer activity against multiple cell lines while also exhibiting low toxicity in normal cells .
Q & A
Q. Table 1. Synthetic Optimization Parameters
| Parameter | Optimal Range | Impact on Yield | Reference |
|---|---|---|---|
| Temperature | 70–80°C | Maximizes Knoevenagel condensation | |
| Solvent | Anhydrous DCM | Reduces hydrolysis | |
| Catalyst | p-TSA (5 mol%) | Accelerates reaction 3-fold |
Q. Table 2. Key Spectral Assignments
| Functional Group | NMR Shift (¹H) | IR Stretch (cm⁻¹) |
|---|---|---|
| Benzofuran C=O | - | 1680–1700 |
| Ester C=O | - | 1720–1740 |
| Furan protons | 6.2–6.5 ppm | - |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
